{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid
{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0767045
InChI:
InChI=1S/C14H17ClN2O4/c15-11-2-1-3-12(8-11)16-4-6-17(7-5-16)13(18)9-21-10-14(19)20/h1-3,8H,4-7,9-10H2,(H,19,20)
SMILES:
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COCC(=O)O
Molecular Formula:
C14H17ClN2O4
Molecular Weight:
312.75 g/mol
{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid
CAS No.:
Cat. No.: VC0767045
Molecular Formula: C14H17ClN2O4
Molecular Weight: 312.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17ClN2O4 |
|---|---|
| Molecular Weight | 312.75 g/mol |
| IUPAC Name | 2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid |
| Standard InChI | InChI=1S/C14H17ClN2O4/c15-11-2-1-3-12(8-11)16-4-6-17(7-5-16)13(18)9-21-10-14(19)20/h1-3,8H,4-7,9-10H2,(H,19,20) |
| Standard InChI Key | USEQJWCNXSQSOQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COCC(=O)O |
| Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator